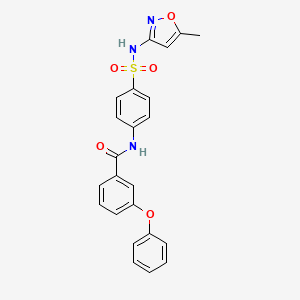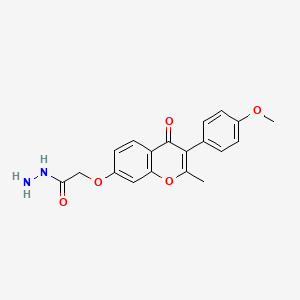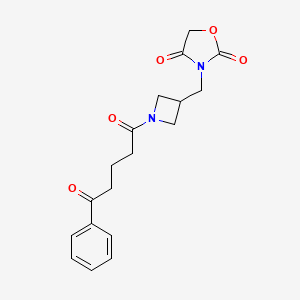
3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxazolidine-2,4-dione family and has been shown to possess unique biochemical and physiological properties that make it an attractive candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Significance of Oxazolidinone Moieties
Oxazolidinones are recognized for their unique chemical structure, enabling them to inhibit protein synthesis by acting on the ribosomal 50S subunit of bacteria. This action prevents the formation of a functional 70S initiation complex, which is crucial for bacterial protein synthesis. Oxazolidinones, including the well-known linezolid, have shown efficacy against a range of important human pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Their synthesis offers pathways to creating novel antimicrobial agents with potential activity against clinically significant multidrug-resistant Gram-positive pathogens. Efforts to modify the oxazolidinone nucleus could yield derivatives with even greater potency and novel spectra of activity (Diekema & Jones, 2000).
Therapeutic Potential
Oxazolidinone derivatives have been investigated for their therapeutic potential across various pharmacological domains. They exhibit a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, anticonvulsant, sedative, cardiotonic, antidiabetic activities, etc. The diversity in pharmacological activities highlights the versatility of oxazolidinones as a chemical scaffold for drug development. This versatility is derived from their heterocyclic structure, which can be synthesized through various routes to yield compounds with significant biological activities (Kushwaha & Kushwaha, 2021).
New Oxazolidinone Derivatives as Antibacterial Agents
Research has concentrated on developing new oxazolidinone-based antibacterial agents with an improved biological profile. The focus has been on identifying key features responsible for activity and overcoming limitations associated with earlier generations, such as linezolid. A substantial number of oxazolidinone derivatives are currently under study, highlighting the continued interest in this class of compounds for addressing the challenge of antibiotic resistance. The exploration of new derivatives aims to find compounds that can be effectively used against resistant strains without the adverse events commonly associated with older agents (Poce et al., 2008).
Eigenschaften
IUPAC Name |
3-[[1-(5-oxo-5-phenylpentanoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-15(14-5-2-1-3-6-14)7-4-8-16(22)19-9-13(10-19)11-20-17(23)12-25-18(20)24/h1-3,5-6,13H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKPLNYEYLRMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2630981.png)

![1-[(3-chlorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2630984.png)
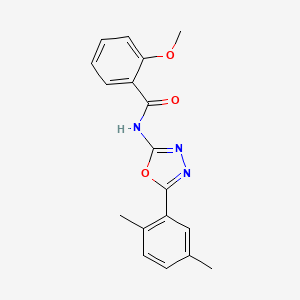
![3-(3-methylphenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2630989.png)
![3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one](/img/structure/B2630990.png)
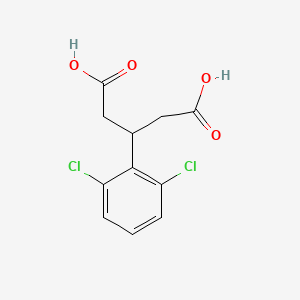

![Methyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2630994.png)

